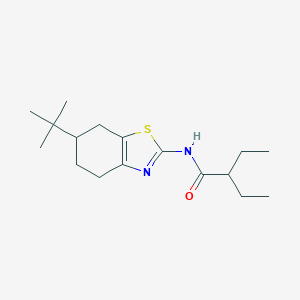
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide, also known as TBE-31, is a compound that has gained attention in the scientific community due to its potential therapeutic benefits. TBE-31 belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide is not yet fully understood. However, it has been proposed that N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages.
Biochemical and Physiological Effects:
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has been shown to have various biochemical and physiological effects. In breast cancer cells, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has been reported to induce cell cycle arrest and apoptosis. In addition, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has been shown to inhibit the migration and invasion of cancer cells. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide is its high purity and good yield during synthesis. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has also been reported to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide is its limited solubility in water, which may hinder its use in certain experiments.
Orientations Futures
For research include investigating its potential in other types of cancer and neurodegenerative diseases, as well as developing analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide involves the reaction of 2-ethylbutanoyl chloride with 6-tert-butyl-2-aminobenzothiazole in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide in high purity and good yield.
Applications De Recherche Scientifique
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties, specifically against breast cancer cells. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has also been investigated for its anti-inflammatory and neuroprotective effects.
Propriétés
Nom du produit |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide |
|---|---|
Formule moléculaire |
C17H28N2OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C17H28N2OS/c1-6-11(7-2)15(20)19-16-18-13-9-8-12(17(3,4)5)10-14(13)21-16/h11-12H,6-10H2,1-5H3,(H,18,19,20) |
Clé InChI |
STGPXSYETSKNAA-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)CC(CC2)C(C)(C)C |
SMILES canonique |
CCC(CC)C(=O)NC1=NC2=C(S1)CC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)











